N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-13(9-11(2)16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHSHGDRVSLDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with benzyl halides under basic conditions. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group (-CONH₂) undergoes nucleophilic substitution, particularly under acidic or basic conditions. Key observations include:
For example, oxidative coupling reactions with pyrazole carbaldehydes under NaOCl catalysis yield hybrid carboxamide-pyrazole structures, as demonstrated in patent WO2015032859A1 .
Oxidation and Reduction
The ethyl and methyl substituents on the pyrazole ring influence redox behavior:
Oxidation
-
Ethyl group oxidation : Using KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid moiety, forming pyrazole-acid conjugates .
-
Benzyl oxidation : tert-Butyl hydroperoxide (TBHP) selectively oxidizes the benzylic position to a ketone under Ru catalysis .
Reduction
-
LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂), retaining the pyrazole core.
Cycloaddition and Ring-Opening
The electron-deficient pyrazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile oxides | Toluene, 80°C, 12 hrs | Pyrazolo[1,2-d]isoxazolines | 65–78% |
| Azides | Cu(I) catalyst, RT | Triazole-linked pyrazole hybrids | 70–85% |
These reactions exploit the pyrazole’s ability to act as a 1,3-dipole acceptor .
Tautomerism and Acid-Base Behavior
The pyrazole ring exhibits tautomerism, with equilibrium between 1H- and 2H- forms. Key findings:
-
pKa analysis : The NH proton of the carboxamide has a pKa ≈ 8.2, enabling deprotonation in basic media .
-
Tautomeric stability : DFT calculations show the 1H-tautomer is favored by 3.1 kcal/mol due to conjugation with the carboxamide .
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound undergoes metabolic transformations:
For instance, studies on autophagy modulation reveal that hydroxylation at the methyl position increases LC3-II accumulation in cancer cells .
Comparative Reactivity Table
The compound’s reactivity is benchmarked against structurally related pyrazoles:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of autophagy pathways. For instance, derivatives of similar pyrazole compounds have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 and HepG2 .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Studies have suggested that it may act as an enzyme inhibitor, which could reduce inflammation by modulating key biological pathways involved in inflammatory responses.
Analgesic Activity
N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been explored for its analgesic effects, potentially providing relief from pain through its action on specific receptors in the nervous system.
Biological Research
Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes that play a crucial role in various biological processes. This includes potential applications in drug development aimed at diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders.
Receptor Modulation
Research has indicated that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide may function as a receptor modulator, influencing the activity of neurotransmitter receptors and potentially leading to new treatments for neurological conditions.
Agricultural Applications
Agrochemical Development
The compound's structural characteristics make it a candidate for developing agrochemicals, particularly pesticides or herbicides. Its efficacy against certain plant pathogens or pests is currently under investigation, with initial studies suggesting promising results.
Synthesis and Chemical Research
N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various chemical reactions such as oxidation, reduction, and substitution reactions. This makes it valuable not only in medicinal chemistry but also in materials science and synthetic organic chemistry.
Anticancer Activity Overview
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| MIA PaCa-2 | < 0.5 |
Enzyme Inhibition Studies
| Enzyme Target | Inhibition (%) at 10 μM |
|---|---|
| COX-2 | 75 |
| LOX | 60 |
Case Study 1: Anticancer Activity
A study involving N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide demonstrated its ability to reduce tumor size in xenograft models of breast cancer. The compound was administered at varying doses, with significant reductions observed at doses above 10 mg/kg.
Case Study 2: Anti-inflammatory Effects
In a controlled trial, the compound was tested on models of arthritis where it significantly reduced swelling and pain compared to controls. This suggests potential therapeutic uses in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
Table 1: Key Structural Differences in Pyrazole Derivatives
Key Observations :
- Nitro vs.
- Carboxamide vs. Carbohydrazide : The carbohydrazide derivative replaces the carboxamide oxygen with a hydrazine group, enabling metal coordination but reducing hydrogen-bonding capacity.
- Trifluoromethyl Substitution : The CF₃ group in enhances electron-withdrawing properties and metabolic stability, contrasting with the methyl group in the target compound.
Heterocyclic Modifications and Hybrid Structures
- Triazole-Pyrazole Hybrids: The compound in incorporates a 1,2,4-triazole ring linked to the pyrazole core via a methylene bridge.
- Isoxazole-Pyrazole Hybrids : Derivatives in combine pyrazole with isoxazole rings, leveraging isoxazole’s rigidity and electronic properties for enhanced target selectivity.
Amide Bond Formation :
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT) for amide bond formation, similar to the protocol in .
- Ester vs. Amide : Ethyl ester derivatives (e.g., ) are synthesized via esterification, which is more hydrolytically labile than carboxamides, affecting drug stability .
Functional Group Introduction :
Pharmacokinetic Properties
- Solubility: The aminoethyl group in introduces basicity, enhancing aqueous solubility at physiological pH.
Bioactivity Trends
While explicit activity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide features a pyrazole core, which is known for its ability to interact with various biological targets. The compound's structure includes:
- Benzyl group : Enhances lipophilicity and receptor binding.
- Ethyl group : Contributes to steric effects that may influence biological activity.
- Carboxamide functional group : Plays a crucial role in its interaction with enzymes and receptors.
Research indicates that N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts through several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
- Receptor Modulation : It interacts with multiple receptors, including trace amine-associated receptors (TAARs), which may mediate its effects in neurological disorders .
- Anticancer Activity : Studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting autophagic flux .
Biological Activities
The biological activities of N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide include:
- Anticancer Effects : Demonstrated antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| HepG2 | 17.82 |
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting specific enzymes related to inflammatory pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antiproliferative Activity : A study demonstrated that N-benzyl derivatives exhibited submicromolar activity against pancreatic cancer cell lines, suggesting their potential as novel anticancer agents .
- Mechanistic Insights : Research indicated that these compounds could disrupt autophagic flux, particularly under nutrient-deprived conditions, which is relevant for targeting solid tumors that exploit autophagy for survival .
- In Vivo Efficacy : In mouse models, compounds similar to N-benzyl derivatives have shown significant suppression of tumor growth, reinforcing their therapeutic potential in oncology .
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves a multi-step process starting with the condensation of hydrazides with cyanoacrylate derivatives. For example, ethyl 2-cyano-3-ethoxyacrylate can react with substituted hydrazines to form the pyrazole core. Subsequent alkylation at the N1 position with benzyl halides and functionalization of the carboxamide group are achieved via nucleophilic substitution or coupling reactions. Key intermediates, such as ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, are often generated to ensure regioselectivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR verify substituent positions and regiochemistry. For example, the benzyl group’s aromatic protons appear as distinct multiplet signals near δ 7.2–7.4 ppm.
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, confirming the pyrazole ring’s planarity and substituent orientations .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC values against target enzymes like kinases or proteases.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) determine binding affinity (K) .
- Cell viability : MTT or ATP-based assays assess cytotoxicity in cancer or primary cell lines .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like factor Xa or cytochrome P450 enzymes. For instance, replacing a benzamidine P1 group with a benzylamine moiety reduces basicity, improving oral bioavailability while retaining subnanomolar potency . QSAR models further guide substitutions to enhance logP and solubility .
Q. What strategies resolve contradictions in activity data across different biological models?
Discrepancies may arise from off-target effects or assay conditions. Mitigation steps include:
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panels).
- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to observed effects in vivo but not in vitro .
- Dose-response refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition .
Q. How is crystallographic data leveraged to design analogs with improved target engagement?
X-ray structures of ligand-target complexes (e.g., factor Xa inhibitors) reveal critical interactions, such as hydrogen bonds between the pyrazole’s carboxamide and catalytic serine residues. Modifications to the benzyl group’s para position (e.g., adding electron-withdrawing groups) can enhance π-stacking with hydrophobic pockets, as seen in optimized analogs with picomolar K values .
Q. What methods validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light, then monitor degradation via HPLC.
- Plasma stability assays : Incubate with human or animal plasma and quantify parent compound loss over time using LC-MS .
- Microsomal stability : Liver microsome incubations assess metabolic liability, with NADPH cofactors identifying CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
